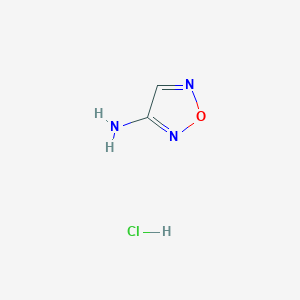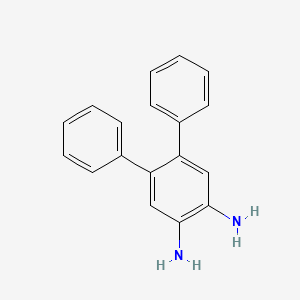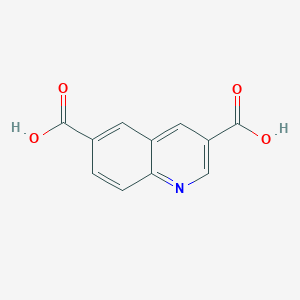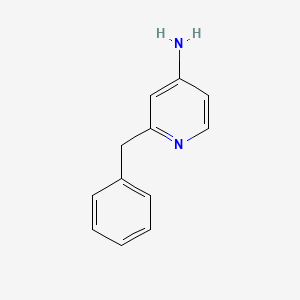
1,2,5-Oxadiazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxadiazol-3-amine hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as a high-energy material. The presence of the oxadiazole ring imparts unique chemical and physical properties, making it a valuable compound for various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases . Another method includes the reaction of amidoxime with nitriles under acidic catalytic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Oxadiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxadiazole derivatives.
Applications De Recherche Scientifique
1,2,5-Oxadiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,5-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives have been studied for their ability to inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
1,2,5-Oxadiazol-3-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Explored for its potential as an energetic material.
The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C2H4ClN3O |
|---|---|
Poids moléculaire |
121.52 g/mol |
Nom IUPAC |
1,2,5-oxadiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C2H3N3O.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |
Clé InChI |
LWKFJIPWNYBCKU-UHFFFAOYSA-N |
SMILES canonique |
C1=NON=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)



![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

